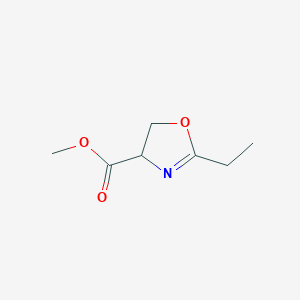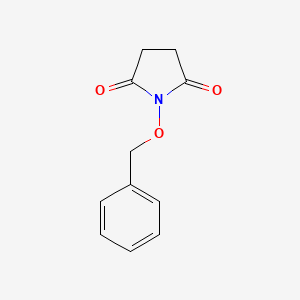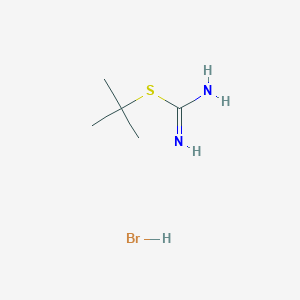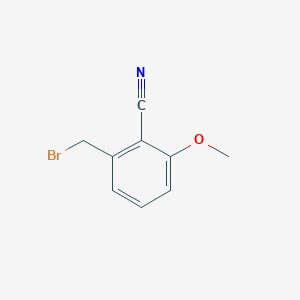![molecular formula C12H10O3 B6596942 2,3-dihydrospiro[indene-1,3'-oxolane]-2',5'-dione CAS No. 72735-51-4](/img/structure/B6596942.png)
2,3-dihydrospiro[indene-1,3'-oxolane]-2',5'-dione
Overview
Description
2,3-Dihydrospiro[indene-1,3'-oxolane]-2',5'-dione, also known as Spirodione, is a unique compound found in nature that has a wide range of applications in the field of synthetic organic chemistry. It is a versatile reagent that has been used in the synthesis of many compounds, including pharmaceuticals, polymers, and dyes. Spirodione has also been investigated for its potential therapeutic applications, including as an anti-inflammatory, antifungal, and antitumor agent.
Scientific Research Applications
2,3-dihydrospiro[indene-1,3'-oxolane]-2',5'-dione has been used in a variety of scientific research applications, including as a reagent in organic synthesis, as a catalyst in the synthesis of polymers, and as a starting material in the synthesis of pharmaceuticals and other compounds. It has also been used in the synthesis of dyes, in the preparation of surfactants, and in the preparation of polymers coatings. In addition, this compound has been investigated for its potential therapeutic applications, including as an anti-inflammatory, antifungal, and antitumor agent.
Mechanism of Action
Target of Action
It has been suggested that it may interact with theRegulatory protein E2 of the Human papillomavirus type 11 . This protein plays a crucial role in the replication and transcription of the virus, making it a potential target for antiviral drugs .
Mode of Action
It is believed to interact with its target protein, potentially altering its function and inhibiting the replication and transcription of the virus .
Biochemical Pathways
Given its potential interaction with the regulatory protein e2, it may impact theviral replication and transcription pathways .
Pharmacokinetics
These properties are crucial in determining the drug’s bioavailability, efficacy, and safety profile .
Result of Action
If it indeed interacts with the regulatory protein e2, it could potentially inhibit the replication and transcription of the human papillomavirus type 11, thereby exerting an antiviral effect .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially affect the drug’s action .
Advantages and Limitations for Lab Experiments
The advantages of using 2,3-dihydrospiro[indene-1,3'-oxolane]-2',5'-dione in laboratory experiments include its low cost, its versatility, and its ability to be used in a variety of reactions. However, there are some limitations to its use, including the fact that it is not very soluble in water and that it is not stable in the presence of strong acids or bases. In addition, it is not very stable in the presence of light or heat, so it must be handled carefully when used in laboratory experiments.
Future Directions
The potential future directions for the use of 2,3-dihydrospiro[indene-1,3'-oxolane]-2',5'-dione include further research into its anti-inflammatory, antifungal, and antitumor properties, as well as further investigations into its potential applications in the synthesis of pharmaceuticals and other compounds. In addition, further research into its mechanisms of action, its biochemical and physiological effects, and its stability in different environments could lead to new and improved uses for this versatile reagent.
Synthesis Methods
2,3-dihydrospiro[indene-1,3'-oxolane]-2',5'-dione can be synthesized in several ways, depending on the desired end product. The most common method is the acid-catalyzed reaction of an aldehyde with a ketone. This reaction produces an oxolane ring structure, which is then converted to the spirodione ring system by heating it in the presence of an acid catalyst. Other methods of synthesis include the reaction of an aldehyde with an ester, the reaction of an aldehyde with an amide, and the reaction of an aldehyde with an alkene.
properties
IUPAC Name |
spiro[1,2-dihydroindene-3,3'-oxolane]-2',5'-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O3/c13-10-7-12(11(14)15-10)6-5-8-3-1-2-4-9(8)12/h1-4H,5-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXJAHNQEJPFBPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CC(=O)OC2=O)C3=CC=CC=C31 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101204131 | |
| Record name | 2′,3′-Dihydrospiro[furan-3(4H),1′-[1H]indene]-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101204131 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
72735-51-4 | |
| Record name | 2′,3′-Dihydrospiro[furan-3(4H),1′-[1H]indene]-2,5-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=72735-51-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2′,3′-Dihydrospiro[furan-3(4H),1′-[1H]indene]-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101204131 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![7-phenylpyrrolo[1,2-a]pyrimidine](/img/structure/B6596896.png)










